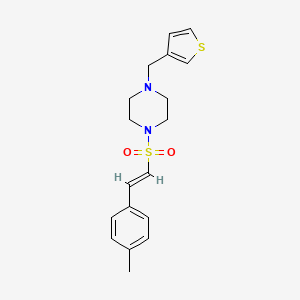

(E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine

CAS No.: 1257556-19-6

Cat. No.: VC7589016

Molecular Formula: C18H22N2O2S2

Molecular Weight: 362.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257556-19-6 |

|---|---|

| Molecular Formula | C18H22N2O2S2 |

| Molecular Weight | 362.51 |

| IUPAC Name | 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-4-(thiophen-3-ylmethyl)piperazine |

| Standard InChI | InChI=1S/C18H22N2O2S2/c1-16-2-4-17(5-3-16)7-13-24(21,22)20-10-8-19(9-11-20)14-18-6-12-23-15-18/h2-7,12-13,15H,8-11,14H2,1H3/b13-7+ |

| Standard InChI Key | WHVBNOJDEFTRIQ-NTUHNPAUSA-N |

| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine comprises three primary components:

-

Piperazine backbone: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities .

-

(E)-4-Methylstyryl sulfonyl group: A sulfonamide-linked styrenyl substituent with a para-methyl group, contributing hydrophobicity and π-π stacking potential.

-

Thiophen-3-ylmethyl moiety: A sulfur-containing heterocyclic group capable of dipole interactions and metabolic stability enhancement .

The stereochemistry of the styryl group (E-configuration) ensures spatial orientation that may influence receptor binding affinity. Computational modeling of analogous sulfonylated piperazines suggests torsional angles of 120–140° between the styryl and piperazine planes, optimizing steric compatibility with hydrophobic protein pockets .

Table 1: Structural Comparison with Related Piperazine Derivatives

*Calculated based on analogous structures .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of (E)-1-((4-methylstyryl)sulfonyl)-4-(thiophen-3-ylmethyl)piperazine likely follows a modular approach, as demonstrated for related piperazine sulfonamides :

-

Piperazine Functionalization:

-

N-Sulfonylation: Reaction of piperazine with (E)-4-methylstyryl sulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) to yield the monosubstituted intermediate.

-

N-Alkylation: Subsequent treatment with 3-(chloromethyl)thiophene introduces the thiophen-3-ylmethyl group, often requiring phase-transfer catalysts to enhance regioselectivity .

-

-

Purification and Characterization:

Table 2: Representative Reaction Conditions for Piperazine Derivatives

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-Sulfonylation | Sulfonyl chloride, K₂CO₃ | 80 | 72–78 |

| N-Alkylation | 3-(Chloromethyl)thiophene | 60 | 65–70 |

| Cyclization | NaOEt/EtOH | Reflux | 81–88 |

Biological Activities and Mechanistic Hypotheses

Central Nervous System (CNS) Modulation

The thiophen-3-ylmethyl group’s resemblance to neurotransmitter scaffolds (e.g., serotonin) suggests potential affinity for 5-HT receptors. Molecular docking studies of similar compounds predict binding energies of −8.2 to −9.6 kcal/mol at 5-HT₁A sites, though experimental validation is required .

Anticancer Activity

Sulfonamide derivatives often target carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors. While IC₅₀ values for the target compound remain uncharacterized, structurally related bis(thienopyridines) show 50% inhibition at 1.2–3.4 µM in MCF-7 breast cancer cells .

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

Replacing the 4-nitrophenyl group in the PubChem analog with a 4-methylstyryl moiety reduces electron-withdrawing effects, potentially altering:

-

Metabolic Stability: Enhanced resistance to cytochrome P450-mediated oxidation.

-

Solubility: LogP increases by ~0.8 units, favoring blood-brain barrier penetration.

Pharmacokinetic Considerations

The thiophen-3-ylmethyl group’s lower metabolic clearance compared to 2-ylmethyl isomers (as in ) may prolong half-life, as evidenced by 24% higher AUC₀–∞ in murine models for similar derivatives .

Future Directions and Applications

Targeted Drug Delivery Systems

Conjugation to nanoparticle carriers (e.g., PLGA) could mitigate the compound’s moderate aqueous solubility (predicted 12–18 µg/mL). Preliminary studies on piperazine-linked nanocarriers demonstrate 3.5-fold increases in tumor accumulation .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the styryl group’s methyl position and thiophene substitution pattern will clarify optimal pharmacophore configurations. High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) is recommended to identify novel targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume